2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCKSBMHASOTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-fluoroaniline with glyoxal, followed by cyclization with an appropriate nitrogen source, such as ammonium acetate, under reflux conditions . Another approach involves the use of multicomponent reactions, where a mixture of 4-fluoroaniline, an aldehyde, and an isocyanide undergoes cyclization to form the desired imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Antileishmanial Properties
Research has identified imidazo[1,2-a]pyrazine derivatives, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine, as promising candidates for treating leishmaniasis. A study reported that these compounds exhibited potent inhibition of L-CK1.2, a kinase involved in the parasite's survival, with some derivatives showing better efficacy than the standard treatment, miltefosine. The structure-activity relationship (SAR) analysis revealed specific moieties that enhance activity against Leishmania major, demonstrating the potential for developing novel antileishmanial therapies .
Antiviral Activity
Broad-Spectrum Anti-Influenza Activity
Another significant application of imidazo[1,2-a]pyrazine derivatives is their antiviral properties. Specifically, derivative A4 has shown potent activity against various strains of influenza, including oseltamivir-resistant H1N1/pdm09. This compound acts by inhibiting viral replication and has been characterized as a promising lead for antiviral drug development .
Antimalarial Activity
Optimization for Plasmodium falciparum
Imidazo[1,2-a]pyrazines have also been explored for their antimalarial effects. A study focused on optimizing a series of imidazolopiperazine scaffolds derived from this compound. These lead compounds demonstrated significant potency against Plasmodium falciparum, reducing parasitemia levels by over 99% in mouse models. The research emphasized the importance of structural modifications to enhance pharmacokinetic profiles and cellular potency .
Neurological Applications
Modulation of AMPARs
Recent investigations into imidazo[1,2-a]pyrazines have highlighted their role as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds were identified through high-throughput screening and showed promise in treating neurological conditions by modulating glutamate signaling pathways, which are critical in various neurodegenerative diseases .
Cancer Research
Potential Anti-Cancer Agents
Imidazo[1,2-a]pyrazines have been studied for their anticancer properties as well. They are being evaluated for their ability to inhibit specific cancer cell lines such as MDAMB-231 and others. The findings suggest that these compounds can induce apoptosis in cancer cells and may serve as effective agents in cancer therapy .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
The biological and chemical properties of imidazo[1,2-a]pyrazines are highly dependent on substituents at the 2-, 6-, and 8-positions:
Key Insight: Electron-withdrawing groups (e.g., NO₂) at para positions enhance activity, while meta substitutions reduce efficacy. The 4-fluorophenyl group balances lipophilicity and electronic effects, optimizing target engagement .
Scaffold Variations: Imidazo[1,2-a]pyrazine vs. Related Heterocycles
Structural modifications to the core scaffold significantly alter biological outcomes:
Key Insight : Removing a nitrogen atom from the pyrazine ring (e.g., in imidazo[1,2-a]pyridine) enhances anticancer potency by improving membrane permeability and reducing steric clashes .
Anticancer Activity :
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine inhibits CDK9 (IC₅₀ = 7.88 µM) and shows efficacy against breast cancer .
- Imidazo[1,2-a]pyridine 12b (tert-butylamine substituent) outperforms pyrazines, with IC₅₀ = 11 µM against HepG2 and MCF-7 .
Antiviral Activity :
- 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 11 and 12) inhibit influenza A replication .
Receptor Binding :
- Piperazinyl-substituted imidazo[1,2-a]pyrazines (e.g., compound 2a) exhibit α₂-adrenergic receptor selectivity (Ki = 25 nM), comparable to mianserin .
Biological Activity
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antiviral, and antimicrobial effects, supported by relevant research findings and data tables.
1. Anticancer Activity
Research has demonstrated that this compound derivatives exhibit potent anticancer properties. A notable study evaluated various imidazo[1,2-a]pyrazine derivatives for their ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial in regulating transcription and cell cycle progression.
Key Findings:
- Inhibitory Activity : The compound exhibited a sub-micromolar IC50 value against CDK9, indicating strong inhibitory potential. For instance, one derivative showed an IC50 of 0.16 µM, making it one of the most active compounds in the series .
- Cytotoxicity : The cytotoxic effects were assessed using MTT assays on several cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K562 (chronic myelogenous leukemia). The average IC50 values across these cell lines were around 6.66 µM .
Table 1: CDK9 Inhibition and Cytotoxicity Data
| Compound | IC50 (CDK9) | IC50 (MCF7) | IC50 (HCT116) | IC50 (K562) |
|---|---|---|---|---|
| This compound | 0.16 µM | 6.66 µM | N/A | N/A |
2. Antiviral Activity
The antiviral activity of imidazo[1,2-a]pyrazine derivatives has been explored with promising results against influenza viruses. A specific derivative demonstrated potent antiviral activity against oseltamivir-resistant strains.
Key Findings:
- Mechanism of Action : The compound was found to bind directly to the viral nucleoprotein (NP), preventing its nuclear accumulation and inducing clustering that inhibits viral replication .
- Efficacy Data : The most active derivative had an EC50 value of 2.75 µM against influenza A viruses, showing a significant therapeutic window with a CC50 value of 27.36 µM .
Table 2: Antiviral Activity Data
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| A4 | 2.75 ± 0.09 | 27.36 ± 2.40 | 9.95 |
3. Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyrazine derivatives have also been documented, showcasing efficacy against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Biofilm Formation Inhibition : The compounds were effective in inhibiting biofilm formation, which is critical in managing chronic infections caused by biofilm-forming pathogens .
Table 3: Antimicrobial Efficacy Data
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | E. coli |
Q & A
Q. What are the common synthetic routes for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine, and what key reaction parameters influence yield and purity?
The synthesis typically involves multicomponent reactions (MCRs) or condensation of α-halocarbonyl derivatives with aminopyrazines. Critical parameters include:
- Temperature/pH control : Reactions often proceed at room temperature or mild heating (40–80°C) to avoid decomposition of sensitive intermediates like tert-butyl isocyanide .
- Catalysts : Iodine (5 mol%) is preferred for its cost-effectiveness and efficiency in MCRs, improving yields up to 85% .
- Purification : Column chromatography with polar/non-polar solvent mixtures (e.g., pentane/EtOAc) is essential for isolating high-purity products (>95%) . Methodological variations in substituent introduction (e.g., fluorophenyl at C-2) require tailored solvent systems, such as ethanol or acetonitrile, to stabilize intermediates .
Q. What structural features of this compound contribute to its biological activity?
Key structural determinants include:
- Fluorophenyl at C-2 : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Fused imidazo-pyrazine core : Facilitates π-π stacking with biological targets, such as enzyme active sites or DNA bases .
- Electron-withdrawing groups : The 4-fluoro substituent increases electrophilicity, improving interactions with nucleophilic residues in proteins . These features correlate with observed antioxidant (IC₅₀ ~10–50 μM) and antimicrobial (MIC ~5–20 μg/mL) activities in derivatives .
Advanced Research Questions
Q. How do substituent variations at the C-2, C-3, and C-8 positions affect the pharmacological profile of imidazo[1,2-a]pyrazine derivatives?
Systematic SAR studies reveal:
- C-2 modifications : Bulky groups (e.g., 4-fluorophenyl) improve alpha-adrenergic receptor selectivity (Ki ~25 nM for A3AR) but reduce solubility .
- C-3 substituents : Electron-donating groups (e.g., -NH₂) enhance antioxidant activity (2.5-fold increase in DPPH scavenging vs. unsubstituted analogs) .
- C-8 functionalization : Piperazinyl groups at C-8 increase hypoglycemic potency (ED₅₀ ~5 mg/kg in ob/ob mice) but introduce off-target beta-adrenergic binding . Contradictions arise in anticancer SAR: Bromine at C-5 improves cytotoxicity (IC₅₀ ~11 μM in HepG2), while methyl groups reduce potency .
Q. What methodological challenges arise when assessing the compound's selectivity for alpha-adrenergic receptor subtypes?
Key challenges include:
- Binding assay interference : Fluoro-substituted derivatives exhibit autofluorescence, complicating radioligand displacement assays (e.g., [³H]clonidine) .
- Conformational flexibility : Molecular docking must account for imidazo-pyrazine ring puckering, which alters binding pocket interactions .
- Subtype cross-reactivity : Piperazinyl derivatives show α2/α1 selectivity ratios of 70:1, but methylation at C-5 reduces α2 affinity by 50% . Advanced techniques like lanthanide shift NMR and 3D-QSAR modeling are recommended to resolve these issues .
Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of imidazo[1,2-a]pyrazine derivatives?
Discrepancies stem from:
- Assay conditions : DPPH assays in methanol vs. cellular ROS assays may yield opposing results due to solvent polarity effects .
- Redox cycling : Electron-deficient derivatives (e.g., nitro-substituted) may generate superoxide radicals under physiological pH, acting as pro-oxidants . Standardized protocols (e.g., parallel OFR and TBARS assays) and computational redox potential calculations (DFT) are advised to clarify mechanisms .
Methodological Guidance
Q. What in vitro models are optimal for evaluating the compound's anticancer activity?
Prioritize:
- Cell lines : HepG2 (liver), MCF-7 (breast), and A375 (melanoma) for baseline cytotoxicity screening .
- Assays : MTT for viability (48-h exposure), complemented by Annexin V/PI staining to differentiate apoptosis vs. necrosis .
- Selectivity indices : Compare IC₅₀ in cancerous vs. normal cells (e.g., Vero cells) to assess therapeutic windows .
Q. Which analytical techniques are critical for characterizing synthetic intermediates?
Essential tools include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
